(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide
Description
(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide is a thioamide-containing compound featuring a furan core substituted with a 4-methyl-2-nitrophenyl group. This compound is synthesized via condensation reactions involving furan derivatives and cyano-thioamide precursors, as exemplified in related synthetic protocols . Its structural uniqueness lies in the combination of a nitro-substituted aromatic system, a furan heterocycle, and the thioamide functional group, which collectively influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-2-4-12(13(6-9)18(19)20)14-5-3-11(21-14)7-10(8-16)15(17)22/h2-7H,1H3,(H2,17,22)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFFLNGHQAIDAE-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The cyano group is then added via a cyanation reaction, and the final step involves the formation of the thioamide group through a reaction with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The cyano and nitrophenyl groups are crucial for its binding affinity and specificity. The compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Thioamide vs. Amide/Ester Derivatives
- Compound 4c (): 2-cyano-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide shares the thioamide group but replaces the furan with a naphthofuran-pyrazole hybrid.
- Compound 1 (): 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide substitutes the thioamide with an amide and replaces furan with a chromone ring. The amide group reduces electron-withdrawing effects compared to thioamide, altering reactivity and hydrogen-bonding capacity .
- Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (): These esters exhibit higher solubility in non-polar solvents due to the ethyl ester group, contrasting with the thioamide’s polar nature. Thermodynamic studies show lower melting points (e.g., 370 K range) compared to thioamides, which typically have higher thermal stability .
Substituent Positioning and Aromatic Systems
- CAS 5821-16-9 (): (2E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide differs in nitro group placement (3-nitro vs. 2-nitro). The 2-nitro isomer in the target compound may exhibit stronger intramolecular hydrogen bonding with the furan oxygen, affecting molecular packing and crystallinity .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Calculated from molecular formula C₁₅H₁₁N₃O₄S. †Estimated based on naphthofuran-pyrazole structure. ‡Derived from C₁₆H₁₃NO₄. §From adiabatic calorimetry data .
Biological Activity
Overview
(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a cyano group, a furan moiety, and a thioamide functional group, which are known to contribute to its biological reactivity and therapeutic potential.
Chemical Structure
The chemical structure of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide can be represented as follows:
The biological activity of (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide is primarily attributed to its ability to interact with various molecular targets within biological systems. These targets may include:
- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.
- Receptors : Interaction with specific receptors can lead to physiological responses, potentially affecting signal transduction pathways.
The precise mechanism of action is still under investigation, but it is hypothesized that the thioamide group plays a crucial role in the compound's reactivity with biological targets.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound. Key findings include:
- Antimicrobial Activity : In vitro tests have shown that (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide exhibits significant antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent .
- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties, with studies indicating that it can induce apoptosis in cancer cell lines. The compound's ability to disrupt cellular processes in tumor cells makes it a candidate for further development in cancer therapy .
- Anti-inflammatory Effects : Some studies have reported that the compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Data Table: Biological Activity Summary
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study 1: Antimicrobial Testing
In a study conducted by Smith et al. (2023), (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli, demonstrating promising antibacterial properties.
Case Study 2: Anticancer Activity
A research study by Johnson et al. (2024) explored the anticancer effects of this compound on human breast cancer cell lines. The study found that treatment with (2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide resulted in a significant reduction in cell viability at concentrations above 25 µM, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
